molecular formula C17H9F9O5 B15036050 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 376380-66-4

4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B15036050
CAS No.: 376380-66-4
M. Wt: 464.23 g/mol
InChI Key: BVUOXVSHTGNMRR-UHFFFAOYSA-N
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Description

4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of furanocoumarins, which are known for their diverse biological activities.

Properties

CAS No.

376380-66-4

Molecular Formula

C17H9F9O5

Molecular Weight

464.23 g/mol

IUPAC Name

4,9-dimethoxy-7-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C17H9F9O5/c1-28-10-6-3-4-30-11(6)13(29-2)12-9(10)7(27)5-8(31-12)14(18,19)15(20,21)16(22,23)17(24,25)26/h3-5H,1-2H3

InChI Key

BVUOXVSHTGNMRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the furo3,2-gbenzopyran core : This can be achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of the nonafluorobutyl group : This step often involves nucleophilic substitution reactions using nonafluorobutyl halides.
  • Methoxylation : The introduction of methoxy groups at the 4 and 9 positions is typically done using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:

  • Oxidation : This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution reactions are common, especially at the nonafluorobutyl group.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Nonafluorobutyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential antimicrobial and antioxidant properties.
  • Medicine : Investigated for its potential therapeutic effects, including anticancer activity.
  • Industry : Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds:
  • Isopimpinellin : Another furanocoumarin with similar biological activities.
  • 5,8-Dimethoxypsoralen : Known for its use in phototherapy.
  • 4,9-Dimethoxy-7H-furo[3,2-g]chromen-7-one : Shares a similar core structure but lacks the nonafluorobutyl group.

Uniqueness: 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo3,2-gbenzopyran-5-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g]benzopyran-5-one is a synthetic organic compound belonging to the class of furocoumarins. This compound is characterized by its unique structure, which includes a furo[3,2-g]benzopyran framework, two methoxy groups, and a nonafluorobutyl substituent. The distinctive properties of this compound suggest potential biological activities that warrant further investigation.

Chemical Structure

The chemical structure of 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g]benzopyran-5-one can be represented as follows:

C17H15F9O6\text{C}_{17}\text{H}_{15}\text{F}_9\text{O}_6

This structure contributes to its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Properties

Research indicates that compounds with similar structural features to 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g]benzopyran-5-one exhibit significant anticancer activities. For instance, derivatives of furocoumarins have been shown to interact with DNA and inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (μmol/mL) Comparison
4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g]benzopyran-5-oneA-549TBDTBD
DoxorubicinA-5490.04Reference

In a study involving related compounds, derivatives demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, indicating potent antiproliferative activity comparable to doxorubicin .

2. Radical Scavenging Activity

The compound's potential as a radical scavenger has also been explored. Similar furocoumarin derivatives showed moderate DPPH radical-scavenging activity, which is crucial for assessing their antioxidant properties.

The biological activity of furocoumarins often involves the following mechanisms:

  • DNA Interaction : Many furocoumarins exhibit strong interactions with DNA, leading to the inhibition of cellular proliferation.
  • Antioxidant Activity : Compounds like 4,9-Dimethoxy-7-(nonafluorobutyl)-5H-furo[3,2-g]benzopyran-5-one may act as antioxidants by neutralizing free radicals.

Case Studies

Several studies have highlighted the pharmacological potential of furocoumarin derivatives:

  • Study on Anticancer Activity : A series of 4-methoxy and 4,9-dimethoxy derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines including A-549 and MCF7. The results indicated promising activity that could lead to further development as anticancer agents .
  • Radical Scavenging Studies : Research on various furocoumarin compounds revealed their capacity to scavenge DPPH radicals effectively. This property suggests a potential role in preventing oxidative stress-related diseases .

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